molecular formula C13H11N3 B3351902 2-(Pyridin-4-ylmethyl)-1h-benzimidazole CAS No. 40608-77-3

2-(Pyridin-4-ylmethyl)-1h-benzimidazole

Cat. No.: B3351902
CAS No.: 40608-77-3
M. Wt: 209.25 g/mol
InChI Key: KUZZQNHNDBQAJO-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Contemporary Medicinal Chemistry Research

The benzimidazole scaffold, a bicyclic molecule formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The versatility of the benzimidazole nucleus is a cornerstone of modern drug discovery, with its structure being a key component in numerous FDA-approved drugs. nih.gov Its prominence in both biological activities and industrial applications highlights its crucial role as a versatile heterocyclic scaffold. colab.ws

The physicochemical properties of the benzimidazole ring system are central to its biological activity. These include its capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules. nih.gov Furthermore, the benzimidazole structure is analogous to naturally occurring nucleotides, which allows it to interact with various biopolymers. nih.gov Researchers have extensively explored substitutions at the 1, 2, and 5 positions of the benzimidazole ring to modulate and enhance its biological effects. rsc.org

The range of therapeutic areas where benzimidazole derivatives have shown promise is extensive. They have been investigated for a multitude of pharmacological applications, including as antimicrobial, anticancer, antiviral, anti-inflammatory, antidiabetic, and antihypertensive agents. nih.govcolab.wsijirt.org The unique core structure of benzimidazole, combined with its generally low toxicity profile, has established it as a superior scaffold in the development of new anticancer drugs. nih.govbiointerfaceresearch.com In the field of oncology, benzimidazole derivatives have been shown to act as topoisomerase inhibitors, microtubule inhibitors, and epigenetic regulators. nih.gov

The following table summarizes the diverse pharmacological activities associated with the benzimidazole scaffold, as reported in various research studies.

Pharmacological ActivityTherapeutic AreaReference
AntimicrobialInfectious Diseases nih.govnih.gov
AnticancerOncology nih.govnih.govnih.gov
AntiviralInfectious Diseases colab.wsijirt.org
Anti-inflammatoryInflammation ijirt.orgmdpi.com
AntidiabeticMetabolic Disorders nih.gov
AntihypertensiveCardiovascular nih.govijirt.org
AnthelminticParasitic Infections nih.govijirt.org
AntiulcerGastroenterology nih.govnih.gov

Historical Context of 2-(Pyridin-4-ylmethyl)-1H-benzimidazole and Related Analogues in Chemical Biology

The study of benzimidazole and its derivatives has a history spanning over a century, beginning with the first synthesis by Hoebrecker in 1872. scholarsresearchlibrary.com The initial discovery that N-ribosyl-dimethylbenzimidazole serves as a crucial axial ligand for cobalt in vitamin B12 sparked significant interest in the biological roles of this heterocyclic system. researchgate.net This foundational work paved the way for extensive investigation into the therapeutic potential of synthetic benzimidazole analogues.

The exploration of pyridinyl-substituted benzimidazoles, a class to which this compound belongs, gained momentum as researchers sought to develop agents with improved target specificity and pharmacological profiles. A significant area of early research was the development of proton pump inhibitors (PPIs) for treating acid-related gastrointestinal disorders. This research led to the discovery that modifying the pyridine (B92270) moiety of benzimidazole sulfoxides was critical for their stability and activity as H+/K+-ATPase inhibitors. nih.gov For instance, the strategic placement of substituents on the pyridine ring was shown to control the compound's pKa, a key factor in its mechanism of action. nih.gov

In the early 2000s, research expanded into other therapeutic areas. One notable development was the discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a selective dopamine (B1211576) D4 agonist investigated for erectile dysfunction. nih.gov This work demonstrated that specific structural arrangements of pyridinyl and benzimidazole moieties could achieve high selectivity for a particular receptor target. nih.gov Around the same time, other studies focused on analogues like 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole for their potential as anti-Helicobacter pylori agents, highlighting the versatility of the pyridinylmethyl-benzimidazole scaffold in targeting infectious pathogens. nih.gov These pioneering studies on related analogues laid the groundwork for the synthesis and investigation of a wide range of derivatives, including this compound, for various biological applications.

Broad Research Aims and Theoretical Frameworks for Investigating this compound

The primary research aim for investigating this compound and its derivatives is the discovery and development of novel therapeutic agents with enhanced efficacy and selectivity. The theoretical framework guiding this research is largely based on structure-activity relationship (SAR) studies, computational modeling, and target-based drug design.

Structure-Activity Relationship (SAR) Studies: A central framework for investigating this class of compounds is the systematic modification of the molecular structure to understand its effect on biological activity. For example, research on 2-((pyridin-2-ylmethyl)thio)-1H-benzimidazole derivatives as anticancer agents involved synthesizing a series of compounds with different substitutions to identify the chemical features essential for potent antiproliferative activity. researchgate.net Similarly, SAR studies on benzimidazole arylpiperazines led to the optimization of the lead compound ABT-724, revealing that distinctive structural features were associated with its selective dopamine D4 agonism. nih.gov These studies provide a rational basis for designing more potent and selective molecules.

Target-Based Drug Design and Computational Modeling: Modern research on benzimidazole derivatives heavily relies on identifying specific biological targets and using computational tools to predict binding interactions. For instance, new 1H-benzo[d]imidazole derivatives have been designed and synthesized as potential anticancer agents targeting human topoisomerase I, with computational studies and DNA relaxation assays used to confirm the target engagement. nih.gov Molecular docking is another key tool used to predict the binding preference of benzimidazole derivatives to protein targets, such as the BCR-ABL protein in chronic myeloid leukemia, to overcome drug resistance. nih.gov This approach allows for a more rational design of inhibitors.

Exploring Diverse Therapeutic Potentials: Research on this compound and its analogues is not limited to a single therapeutic area. The broad research aims encompass several fields:

Anticancer Activity: A significant focus is on developing novel anticancer agents. Studies have synthesized and evaluated derivatives for their cytotoxic effects against various cancer cell lines, such as A549 (lung carcinoma), HCT-116 (colon carcinoma), and PC-3 (prostate cancer). ijirt.orgresearchgate.net The mechanisms investigated include the induction of apoptosis and cell cycle arrest. researchgate.netnih.gov

Antimicrobial and Antiviral Activity: The benzimidazole scaffold is a known pharmacophore for antimicrobial agents. nih.govnih.gov Research aims to synthesize new derivatives, including hybrids with other heterocyclic rings like pyrazole, and evaluate their activity against a range of bacterial and fungal strains, including drug-resistant variants. nih.govnih.gov Furthermore, theoretical evaluations are conducted to assess their potential against viruses like enteroviruses. biointerfaceresearch.com

Neurological and Inflammatory Disorders: The ability of benzimidazole derivatives to interact with central nervous system targets has prompted investigations into their use for neurological conditions. nih.gov Additionally, their role as anti-inflammatory agents is actively explored, with research focusing on their interaction with targets like cyclooxygenase (COX) and transient receptor potential (TRP) channels. mdpi.com

The following table details some of the research findings for analogues and derivatives related to this compound.

Compound/Derivative ClassResearch FocusKey FindingReference
1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivativesAnticancerCompound 7i was identified as highly potent against A549, HCT-116, and PC-3 cancer cell lines and was found to induce apoptosis. researchgate.net
2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724)Erectile DysfunctionDiscovered as a highly selective and potent dopamine D4 agonist, effective in in vivo models. nih.gov
Novel 1H-benzo[d]imidazoles (BBZs)Anticancer (Topo I inhibitors)Compounds 11a , 12a , and 12b showed potent growth inhibition against a panel of 60 cancer cell lines and caused G2/M cell cycle arrest. nih.gov
2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamatesAnti-Helicobacter pyloriA prototype, 12a , displayed potent and selective activity against clinically relevant H. pylori strains, including resistant ones. nih.gov
2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivativesAnticancer (CML)Derivatives were found to trigger cytotoxicity and overcome imatinib (B729) resistance in chronic myeloid leukemia cells by inhibiting P-glycoprotein activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-4-ylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C13H11N3/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZZQNHNDBQAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294342
Record name 2-(pyridin-4-ylmethyl)-1h-benzimidazole
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Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40608-77-3
Record name 2-(4-Pyridinylmethyl)-1H-benzimidazole
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Record name NSC 95894
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Record name NSC95894
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Record name 2-(pyridin-4-ylmethyl)-1h-benzimidazole
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Synthetic Methodologies and Chemical Transformations of 2 Pyridin 4 Ylmethyl 1h Benzimidazole

Foundational Synthetic Routes to the Benzimidazole (B57391) Heterocyclic Core

The construction of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry, with several foundational routes established over more than a century. These methods typically involve the formation of the imidazole (B134444) ring fused to a benzene (B151609) backbone.

Condensation and Cyclization Reactions in Benzimidazole Formation

The most prevalent and historically significant methods for synthesizing the benzimidazole core are based on the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, followed by cyclization and dehydration. Two classical named reactions dominate this field:

Phillips-Ladenburg Synthesis: This method involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, or amides). colab.wsresearchgate.net The reaction is typically carried out at high temperatures (often exceeding 180°C) or in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid, which facilitates the cyclodehydration process. colab.wsnih.gov The versatility of this reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, dictated by the choice of the carboxylic acid reactant. researchgate.net

Weidenhagen Synthesis: This approach utilizes aldehydes as the one-carbon source. researchgate.net An o-phenylenediamine is reacted with an aldehyde, often in the presence of an oxidizing agent or under aerobic conditions, to form the benzimidazole ring. researchgate.net The reaction proceeds through the initial formation of a Schiff base, which then undergoes oxidative cyclization. Various catalytic systems have been developed to promote this transformation under milder conditions. researchgate.net

Modern variations of these condensation reactions employ a diverse range of catalysts and reaction conditions, including microwave irradiation and the use of environmentally benign solvents, to improve yields and reduce reaction times. nih.gov

Targeted Synthesis and Optimized Protocols for 2-(Pyridin-4-ylmethyl)-1H-benzimidazole

The targeted synthesis of this compound is most directly achieved via the Phillips-Ladenburg condensation methodology. This approach remains one of the most efficient for preparing 2-alkyl- or 2-arylalkyl-substituted benzimidazoles.

The primary synthetic route involves the condensation of o-phenylenediamine with 4-pyridylacetic acid or its corresponding ester. The reaction is typically heated in a strong acid medium, such as polyphosphoric acid (PPA) or 4N HCl, which acts as both a catalyst and a dehydrating agent to drive the cyclization to completion. researchgate.netnih.gov The process involves the initial acylation of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization and subsequent elimination of water to form the aromatic benzimidazole ring.

Reactant 1Reactant 2ConditionsProductReference
o-Phenylenediamine4-Pyridylacetic AcidPolyphosphoric Acid (PPA), HeatThis compound researchgate.netnih.gov
o-PhenylenediaminePhenylacetic AcidHeat2-Benzyl-1H-benzimidazole nih.gov
o-Phenylenediamine4-PyridinecarboxaldehydeNH₄Cl, CHCl₃, Room Temp.2-(Pyridin-4-yl)-1H-benzimidazole nih.govresearchgate.net

This table presents established synthetic routes for the target compound and closely related analogs.

Strategies for Derivatization and Structural Modification of this compound

Once synthesized, the this compound scaffold offers multiple sites for further chemical modification, enabling the creation of a diverse library of derivatives. The principal sites for functionalization are the nitrogen atoms of the benzimidazole ring, the pyridine (B92270) ring, and the methylene (B1212753) bridge at the C2 position.

N-Alkylation and N-Substitution Reactions on the Benzimidazole Moiety

The benzimidazole ring contains a nucleophilic secondary amine (N-H) that can be readily functionalized. N-alkylation is a common strategy to introduce various substituents, which can significantly alter the compound's properties. beilstein-journals.org The reaction typically proceeds by deprotonation of the N-H with a base, followed by nucleophilic attack on an alkylating agent.

Common conditions for N-alkylation involve the use of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net A variety of electrophiles can be employed, including alkyl halides (e.g., benzyl (B1604629) bromide, alkyl bromides) and other activated substrates. researchgate.netacs.orgnih.gov Phase-transfer catalysts are also sometimes used to facilitate the reaction. researchgate.net

Starting MaterialAlkylating AgentBase / SolventProduct TypeReference
2-Substituted-1H-benzimidazoleAlkyl Bromides (C3–C10)KOH / Phase-Transfer CatalystN-Alkyl-2-substituted-benzimidazole researchgate.net
2-Substituted-1H-benzimidazoleBenzyl BromideNaH / THFN-Benzyl-2-substituted-benzimidazole beilstein-journals.org
2-Phenyl-3H-imidazo[4,5-b]pyridineBenzyl BromideK₂CO₃ / DMFN-Benzylated Imidazopyridine nih.gov

This table illustrates common methodologies for N-alkylation applicable to the target compound.

Substituent Effects and Modifications on the Pyridine Ring

The pyridine ring within the this compound structure is another key site for modification. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of its nitrogen atom, which generally makes it susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov

Strategies for modifying the pyridine ring include:

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This activates the ring, facilitating subsequent nucleophilic substitution reactions at the C2 and C4 positions.

Halogenation and Nucleophilic Substitution: If a precursor with a halogenated pyridine ring is used, such as 4-chloro-2-methylpyridine, the halogen can serve as a leaving group for nucleophilic aromatic substitution. google.com This allows for the introduction of various functional groups, including alkoxides, amines, and other nucleophiles, onto the pyridine ring. nih.govgoogle.com

These modifications can be performed on the pyridine precursor before its condensation to form the benzimidazole or on the final heterocyclic product, depending on the desired synthetic strategy and functional group compatibility.

Chemical Functionalization at the Benzimidazole C2 Position

Functionalization at the C2 position of a pre-formed 2-substituted benzimidazole like this compound primarily involves modification of the existing substituent. The methylene bridge (-CH₂-) is the most reactive site within this substituent.

A key strategy for functionalization is the deprotonation of the methylene bridge using a strong base, such as butyl lithium or lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic carbon can then react with a range of electrophiles, allowing for the introduction of new groups. Potential transformations include:

Alkylation: Reaction of the carbanion with alkyl halides to introduce additional alkyl chains.

Hydroxylation: Reaction with an oxygen source, such as molecular oxygen followed by reduction, or with a more controlled reagent like a MoOPH reagent, to introduce a hydroxyl group, transforming the methylene bridge into a tertiary alcohol.

While direct C-H functionalization at the C2 position is a powerful modern technique for benzimidazoles, it typically applies to substrates that are unsubstituted at C2. researchgate.netrsc.org Therefore, for an already 2-substituted compound, modification of the side chain represents the most direct path to further C2 functionalization.

Sustainable and Green Chemistry Approaches in Benzimidazole Synthesis

Traditional methods for benzimidazole synthesis often rely on harsh reaction conditions, toxic solvents, and catalysts that are difficult to recover and reuse, posing environmental concerns. nih.govchemmethod.com In response, the principles of green chemistry have been increasingly applied to develop more eco-friendly and sustainable synthetic protocols. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Several green strategies are applicable to the synthesis of this compound. These methods focus on alternative catalysts, solvents, and energy sources.

Catalyst Innovation: The search for efficient and recyclable catalysts is a cornerstone of green synthesis.

Ammonium chloride (NH₄Cl) has been used as a simple, inexpensive, and economically viable catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in ethanol. niscpr.res.in This method offers good yields and a straightforward workup. niscpr.res.in

Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) is a water-tolerant Lewis acid that can effectively catalyze the condensation in aqueous media, often leading to high selectivity and excellent yields in very short reaction times (2-5 minutes). nih.govnih.gov This avoids the use of volatile organic solvents. nih.gov

Nanocatalysts , such as zinc-boron nitride (Zn-BNT) and calcium aluminate (CaAl₂O₄), have emerged as highly efficient, reusable catalysts. nih.govtandfonline.com They offer a large surface area, leading to enhanced catalytic activity and the ability to be recovered and reused for several cycles with minimal loss of efficiency. nih.govtandfonline.com

Deep Eutectic Solvents (DES) can act as both the reaction medium and catalyst. nih.gov A deep eutectic solvent formed from choline (B1196258) chloride and o-phenylenediamine itself can be used for the reaction with aldehydes, eliminating the need for any external solvent and simplifying the product isolation. nih.gov

Alternative Solvents and Reaction Conditions:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Catalysts like Er(OTf)₃ have been shown to work efficiently in water. nih.govmdpi.com

Microwave Irradiation provides a significant advantage by drastically reducing reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.govmdpi.com

Solvent-free conditions represent an optimal green approach. Reactions can be carried out by grinding the reactants together, sometimes with a solid catalyst, which minimizes waste and environmental impact. chemmethod.com

The table below summarizes various sustainable approaches developed for the synthesis of benzimidazole derivatives, which are applicable for preparing this compound.

Catalyst/MethodSolventKey AdvantagesTypical Reaction TimeYield RangeReference
Ammonium Chloride (NH₄Cl)EthanolEconomical, simple procedure2-4 hours60-80% niscpr.res.in
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)WaterEco-friendly, high selectivity, reusable catalyst2-5 minutes75-99% nih.govnih.gov
Zinc-Boron Nitride (Zn-BNT) under MicrowaveAcetonitrileReusable catalyst, rapid reaction15 minutes82-97% nih.gov
CaAl₂O₄ NanophosphorsSolvent-freeReusable catalyst, avoids harmful solvents, clean processNot specifiedHigh tandfonline.com
Deep Eutectic Solvent (ChCl:o-PDA)None (DES is solvent)Solvent-free, simplified workup8-10 minutes~93% nih.gov

Chemical Transformations

The this compound molecule possesses several reactive sites that allow for various chemical transformations, enabling the synthesis of a diverse range of derivatives. The key reactive centers are the N-H proton of the imidazole ring and the nitrogen atoms of both the benzimidazole and pyridine rings, which possess lone pairs of electrons.

One of the most common transformations is the N-alkylation or N-acylation at the benzimidazole ring. The acidic proton on the nitrogen can be readily substituted. For instance, a related compound was synthesized by reacting the benzimidazole core with 2-hydroxybenzaldehyde, demonstrating the potential for introducing various substituents at this position. nih.gov

Furthermore, the nitrogen atoms in the heterocyclic rings make this compound an excellent ligand for coordination with metal ions . Benzimidazole derivatives are well-known for their ability to form stable complexes with various transition metals. tandfonline.com This coordinating ability is a significant aspect of its chemical character, leading to the development of novel metal-organic frameworks and complexes.

Computational and Theoretical Investigations of 2 Pyridin 4 Ylmethyl 1h Benzimidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods provide profound insights into the intrinsic properties of a molecule, such as its preferred three-dimensional arrangement, electronic distribution, and reactivity, independent of its environment.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and conformational preferences of molecules.

For compounds related to 2-(Pyridin-4-ylmethyl)-1H-benzimidazole, DFT calculations have been employed to understand their structural features. Studies on the closely related analogue, 2-(Pyridin-4-yl)-1H-benzimidazole, where the rings are directly connected, reveal that the molecule is nearly planar. nih.govresearchgate.net X-ray crystallography data for this analogue shows a small dihedral angle of just 3.62(11)° between the pyridine (B92270) and benzimidazole (B57391) planes. nih.govresearchgate.net This planarity is a key feature influencing crystal packing through N—H⋯N hydrogen bonds and π–π stacking interactions. nih.gov For a more complex derivative, 2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol, the introduction of a phenol (B47542) ring via a methylene (B1212753) bridge leads to a more twisted conformation, with dihedral angles of 44.36(7)° and 75.67(7)° between the benzimidazole ring system and the pyridine and phenyl rings, respectively. nih.gov

While specific DFT studies on the precise molecular geometry of this compound are not extensively detailed in the selected literature, the general approach involves optimizing the molecule's structure to find the lowest energy conformation. These calculations typically confirm that the benzimidazole and pyridine rings themselves are planar, with the key conformational flexibility arising from the rotation around the bonds of the methylene linker.

Table 1: Selected Geometric Parameters for Benzimidazole Derivatives from Crystal Structure Data This table presents data for closely related analogues to illustrate typical structural features.

Compound Name Parameter Value Source
2-(Pyridin-4-yl)-1H-benzimidazole Dihedral Angle (Pyridine-Benzimidazole) 3.62 (11)° nih.govresearchgate.net
2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol Dihedral Angle (Benzimidazole-Pyridine) 44.36 (7)° nih.gov

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are used for highly accurate calculations of electronic properties and for predicting chemical reactivity. For molecules in the benzimidazole family, ab initio calculations can determine fundamental properties such as ionization potential, electron affinity, and the distribution of electron density.

The reactivity of a molecule can be predicted by analyzing its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), guiding the understanding of where intermolecular interactions, like hydrogen bonds, are likely to occur. The nitrogen atoms of the pyridine and benzimidazole rings are typically electron-rich regions, making them key sites for coordinating with metal ions or forming hydrogen bonds with receptor active sites. nih.gov While specific ab initio studies on this compound are not detailed in the provided search results, these methods are a standard approach for predicting the electronic behavior and reactivity of such heterocyclic compounds.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling, particularly docking simulations, is an indispensable tool in drug discovery for predicting how a ligand (like this compound) binds to the active site of a biological macromolecule, such as a receptor or an enzyme.

The benzimidazole scaffold is a versatile pharmacophore that can interact with a variety of biological targets. Docking studies have been instrumental in elucidating the binding modes of its derivatives.

Dopamine (B1211576) Receptors: Derivatives of 2-(ylmethyl)-1H-benzimidazole have been investigated as ligands for dopamine receptors, particularly the D2 and D4 subtypes. nih.govnih.gov Docking analyses of related arylpiperazine benzimidazoles into the D2 receptor have identified key interactions: a salt bridge forms between a protonated nitrogen in the ligand's piperazine (B1678402) ring and the highly conserved Aspartic acid (Asp) residue in the receptor. nih.gov Furthermore, hydrogen bonds between the benzimidazole portion of the ligand and serine (Ser) and histidine (His) residues, along with edge-to-face aromatic interactions with phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) residues, are crucial for stable binding. nih.gov For the D4 receptor, selective agonists have been developed from this class of compounds, highlighting the importance of the heteroarylmethyl moiety in interacting with specific protein microdomains to control activity. nih.govacs.org

Cannabinoid Receptors: A series of novel 2-pyridylbenzimidazole derivatives were designed and shown to have high affinity for the CB1 cannabinoid receptor. nih.govnih.gov Docking studies for these compounds suggest that the nitrogen atom of the pyridine ring plays a significant role in hydrogen bond interactions within the receptor cavity. nih.gov The orientation and conformation of the molecule, influenced by substituents on the benzimidazole core, are critical for achieving high binding affinity. nih.gov

Enzyme Active Sites: The benzimidazole core is also found in inhibitors of various enzymes. Docking studies have shown that benzimidazole derivatives can bind to the active site of enzymes like tRNA (guanine37-N1)-methyltransferase and protein kinases. nih.govresearchgate.net For instance, 2-phenylbenzimidazole (B57529) has shown inhibitory potential against protein kinases CDK4/CycD1 and Aurora B, with a calculated binding energy of -8.2 kcal/mol. nih.gov Similarly, benzimidazole-oxadiazole derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. researchgate.net These studies help in understanding the protein-ligand recognition process at an atomic level. researchgate.net

Table 2: Summary of Molecular Docking Studies for Benzimidazole Derivatives

Compound Class Biological Target Key Interacting Residues Types of Interactions Source
Arylpiperazine Benzimidazoles Dopamine D2 Receptor Asp86, Ser122, Ser141, His189, Phe178, Trp182, Tyr216 Salt Bridge, Hydrogen Bonds, Edge-to-Face Aromatic nih.gov
2-Pyridylbenzimidazoles Cannabinoid CB1 Receptor Not specified Hydrogen Bonds nih.gov
Benzimidazole-thieno-pyrimidinones tRNA (guanine37-N1)-methyltransferase Not specified Binding to active site researchgate.net
2-Phenylbenzimidazole Protein Kinases (CDK4/CycD1, Aurora B) Not specified Binding Energy: -8.2 kcal/mol nih.gov
Benzimidazole-oxadiazoles Cyclooxygenase-2 (COX-2) Not specified Energy Optimization in Active Site researchgate.net

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can explore the conformational space available to the ligand within the binding pocket and assess the stability of key interactions. jchemlett.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov These models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.

A notable 3D-QSAR study was performed on a series of 2-pyridylbenzimidazole derivatives to model their binding affinity to the CB1 cannabinoid receptor. nih.govnih.gov Using the Comparative Molecular Field Analysis (CoMFA) method, a statistically significant model was developed. This model correlated the steric and electrostatic fields of the molecules with their observed CB1 binding affinities (Ki values). nih.gov The resulting model demonstrated high predictive power, as indicated by its statistical parameters. nih.govnih.gov

Table 3: Statistical Results of the CoMFA-based 3D-QSAR Model for 2-Pyridylbenzimidazoles as CB1 Ligands

Parameter Description Value Source
Cross-validated correlation coefficient 0.710 nih.govnih.gov
Non-cross-validated correlation coefficient 0.998 nih.govnih.gov

The high values for q², r², and r²_pred indicate that the model is robust and has excellent predictive capability for this class of compounds. nih.govnih.gov Such QSAR models are powerful tools that can guide the structural modification of the this compound scaffold to optimize its interaction with specific biological targets.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The supramolecular architecture of this compound is dictated by a variety of non-covalent forces. These interactions, including hydrogen bonds, π-π stacking, and other weak contacts, are fundamental to understanding its crystal packing, the formation of larger assemblies, and its engagement in biological systems.

Hydrogen Bonding Networks and Their Influence on Structure and Function

Hydrogen bonding is a primary directional force in the crystal structure of this compound and its hydrated forms, significantly influencing the molecular arrangement. In its unhydrated crystalline state, the molecule exhibits a distinct hydrogen-bonding pattern where the benzimidazole N—H group acts as a donor and the pyridine nitrogen atom serves as an acceptor. nih.govresearchgate.net This specific N—H⋯N interaction links the molecules into infinite chains that propagate parallel to the nih.gov crystallographic axis. nih.govresearchgate.net This organized, repeating network is a key feature of its solid-state structure. The molecule itself is nearly planar, with the angle between the pyridine and benzimidazole planes being just 3.62 (11)°. nih.govresearchgate.net

The presence of water molecules introduces a more complex and extensive hydrogen-bonding network, as seen in the trihydrate analogue of the compound. nih.govresearchgate.net In this form, the three water molecules are integral to the structure, participating in and bridging interactions between the benzimidazole amine group and the pyridine nitrogen. nih.govresearchgate.net This results in a robust, three-dimensional hydrogen-bonded framework. researchgate.net

From a functional perspective, computational studies on similar benzimidazole structures suggest that hydrogen bonds are among the principal forces stabilizing their interaction with biological targets. scielo.br For instance, in studies of its analogue's interaction with urease, hydrogen bonding, along with van der Waals forces, were identified as the main contributors to the stability of the supramolecular complex. scielo.br

Interaction TypeDonorAcceptorResulting StructureForm
N—H⋯NBenzimidazole N—HPyridine NChains parallel to nih.gov axisAnhydrous nih.govresearchgate.net
Multiple H-bondsBenzimidazole N-H, Water O-HPyridine N, Water OThree-dimensional networkTrihydrate nih.govresearchgate.net

Pi-Pi Stacking Interactions in Crystal Packing and Biological Recognition

In addition to hydrogen bonding, π-π stacking interactions play a crucial role in the crystal packing of this compound. In the anhydrous crystal, pairs of molecules related by an inversion center are arranged to exhibit π-stacking. nih.govresearchgate.net These interactions, though considered weak, help to link the hydrogen-bonded chains, resulting in the formation of extended sheets parallel to the (103) plane. nih.gov The geometry of these stacking interactions has been characterized by specific distances, which indicate the proximity of the aromatic rings.

Theoretical and experimental studies on related imidazole (B134444) compounds underscore the significance of π-stacking. It has been demonstrated that π–π stacked imidazole dimers can create highly efficient pathways for electron transport in molecular junctions, suggesting a functional role for this type of interaction beyond simple crystal packing. rsc.org In the context of biological recognition, π-π stacking is a known factor in the binding of molecules to protein active sites. For an analogue of the title compound, π-π stacking interactions with specific amino acid residues like His519 were observed in docking studies with urease, highlighting the contribution of these forces to molecular recognition and inhibition. scielo.br

Stacking ParameterMeasured Value (Å)Context
Centroid–centroid distance3.7469 (17)Between adjacent molecules in sheets nih.gov
Mean plane spacing3.43Between pairs of molecules related by an inversion center nih.govresearchgate.net
Shortest internuclear separation3.460 (2)N2···C7 between stacked molecules nih.govresearchgate.net

Weak Intermolecular Interactions (e.g., Anagostic Interactions) in Coordination Complexes

The supramolecular chemistry of benzimidazole derivatives is further enriched by a variety of weaker intermolecular interactions, particularly within coordination complexes. While specific studies on anagostic interactions involving this compound are not detailed, the analysis of related structures provides insight into the types of weak contacts that can occur.

In coordination complexes formed with a derivative ligand, 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline, interactions such as C-H···π and C-H···Cl contacts have been identified. nih.gov These interactions are crucial for assembling one-dimensional coordination chains into two-dimensional sheets and ultimately into a three-dimensional framework. nih.gov Similarly, studies of other related benzimidazole structures reveal the presence of weak C—H⋯N hydrogen bonds that link molecules into distinct ring motifs, such as R²₂(20) rings, or into simple chains. nih.gov These interactions, though individually weak, collectively contribute to the stability and specific topology of the resulting supramolecular architectures in coordination compounds.

Coordination Chemistry of 2 Pyridin 4 Ylmethyl 1h Benzimidazole As a Ligand

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2-(Pyridin-4-ylmethyl)-1H-benzimidazole and its derivatives typically involves the reaction of the ligand with various metal salts in a suitable solvent. The resulting coordination compounds can be characterized through a range of analytical techniques, including elemental analysis, X-ray crystallography, and various spectroscopic methods. researchgate.netnih.gov The structural diversity of these complexes is a key area of interest, with researchers exploring the formation of mononuclear, polynuclear, and coordination polymer structures. nih.govresearchgate.net

Copper(II) and Nickel(II) complexes with related 2-substituted benzimidazole (B57391) ligands have been synthesized and characterized, often resulting in 1:2 metal-to-ligand stoichiometry. researchgate.net For instance, the reaction of benzimidazole-based ligands with copper(II) chloride can yield complexes where the ligand coordinates to the metal center, and the nature of this coordination can be investigated using techniques like Fourier transform infrared (FTIR) spectroscopy. nih.gov

Similarly, cobalt(II) complexes have been synthesized using semi-rigid ligands derived from 2-(1H-benzimidazol-2-yl)quinoline and 4-(chloromethyl)pyridine, which shares structural similarities with the ligand of focus. nih.gov These syntheses demonstrate that the choice of metal salt anion (e.g., NO₃⁻ vs. Cl⁻) can significantly influence the final coordination geometry and supramolecular structure of the resulting complex. nih.gov

Multidentate Coordination Modes of the this compound Ligand

The this compound ligand possesses multiple coordination sites, primarily the pyridine (B92270) nitrogen and the two nitrogen atoms of the benzimidazole ring. This allows it to act as a mono-, bi-, or even tridentate ligand, as well as a bridging ligand between metal centers. The flexible methylene (B1212753) bridge between the pyridine and benzimidazole moieties permits a range of conformational possibilities, enabling the formation of diverse coordination architectures.

In many complexes, the ligand acts as a bidentate chelating agent, coordinating to a single metal center through the pyridine nitrogen and one of the benzimidazole nitrogens. This mode is common in the formation of discrete mononuclear complexes. researchgate.net However, it can also function as a bridging ligand, linking two different metal centers to form one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. nih.govresearchgate.net For example, in some silver(I) coordination polymers, a related ligand, 2-[2-(pyridin-4-yl)-1H-benzimidazol-1-ylmethyl]phenol, links Ag(I) cations through a benzimidazole nitrogen and the pyridine nitrogen, creating an extended zigzag chain structure. researchgate.net

The coordination versatility is further highlighted by the fact that even within the same system, different coordination modes can be observed depending on the reaction conditions, the metal ion, and the counter-anions present. nih.gov

Crystal Structures and Supramolecular Architectures of Metal-Ligand Complexes

The crystal structure of the uncoordinated ligand itself shows an essentially planar molecule, with chains formed through N—H⋯N hydrogen bonds. nih.gov When coordinated to metal ions, these intermolecular interactions, particularly hydrogen bonding and π–π stacking, play a vital role in the formation of extended supramolecular architectures. researchgate.netnih.gov

For example, cobalt(II) complexes synthesized with a similar ligand have been shown to form 1D helical or linear chains. nih.gov These chains can then self-assemble into 2D sheets and 3D frameworks through interchain π–π stacking interactions and other weak forces. nih.gov In one case, a helical chain structure created hexagonal channels occupied by solvent molecules. nih.gov Similarly, silver(I) complexes have been reported to form 1D zigzag chains that are further extended into a 3D supramolecular architecture via O—H⋯O hydrogen bonds and π–π stacking. researchgate.net The interplay between the coordination bonds and these non-covalent interactions dictates the final topology of the crystal structure. researchgate.netecnu.edu.cn

Table 1: Selected Crystallographic Data for 2-(Pyridin-4-yl)-1H-benzimidazole and a Related Metal Complex

Parameter 2-(Pyridin-4-yl)-1H-benzimidazole nih.gov {[Ag(C₁₉H₁₅N₃O)]ClO₄·H₂O}n researchgate.net
Chemical Formula C₁₂H₉N₃ C₁₉H₁₇AgClN₃O₆
Crystal System Monoclinic Monoclinic
Space Group P2₁/n P2₁/c
Key Interactions N—H⋯N hydrogen bonds, π–π stacking Coordination bonds, O—H⋯O hydrogen bonds, π–π stacking
Supramolecular Feature 1D chains forming sheets 1D zigzag chains forming a 3D network
Centroid-Centroid Distance (Å) 3.7469 (17) -

Spectroscopic and Electrochemical Properties of this compound Metal Complexes

The spectroscopic properties of metal complexes provide valuable insights into the electronic structure and the nature of the metal-ligand interaction. UV-Visible absorption spectra of complexes with similar benzimidazole-pyridine ligands typically exhibit ligand-centered (LC) transitions in the UV region and metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) bands in the visible region. rsc.org The energies of these transitions are sensitive to the metal ion, its oxidation state, and the specific coordination environment.

Theoretical Investigations of Metal-Ligand Bonding and Electronic Structure in Complexes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding in metal complexes of this compound and its analogs. researchgate.netnih.govnih.gov These computational methods allow for the optimization of molecular geometries, which can then be compared with experimental data from X-ray crystallography. researchgate.net

DFT calculations provide detailed information about the distribution of electron density and the nature of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical reactivity and the electronic transition energies of the complex. nih.gov

These theoretical studies can elucidate the contributions of the metal and ligand orbitals to the frontier orbitals, confirming the nature of electronic transitions observed in UV-Vis spectra (e.g., MLCT, LC). epa.gov Furthermore, computational analyses can help rationalize the observed catalytic activities and predict the reactivity of newly designed complexes. researchgate.netnih.gov

Catalytic Applications and Mimicking Activity of this compound Metal Complexes

Metal complexes incorporating benzimidazole-based ligands are widely explored for their catalytic potential in various organic transformations. nih.govnih.gov The tunable electronic and steric properties of the ligand, combined with the redox activity of the coordinated metal ion, make these complexes promising candidates for catalysis. researchgate.net

One notable application is in mimicking the function of metalloenzymes. Copper complexes, in particular, have been investigated for their ability to model the active sites of copper-containing enzymes. researchgate.netrsc.org

Phenoxazinone Synthase Mimicking Activity

Phenoxazinone synthase is a copper-containing enzyme that catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinone compounds, a core structure in certain antibiotics like actinomycin D. researchgate.netresearchgate.net Several copper(II) complexes have been synthesized and shown to exhibit phenoxazinone synthase-like activity. researchgate.netrsc.org

These synthetic models catalyze the aerobic oxidation of o-aminophenol (OAP) to produce 2-aminophenoxazine-3-one. researchgate.netrsc.org The catalytic efficiency of these complexes can be evaluated using kinetic studies, often analyzed with the Michaelis-Menten model to determine kinetic parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km). researchgate.net This activity is attributed to the ability of the copper center, modulated by the benzimidazole ligand, to facilitate the electron transfer processes involved in the oxidation of the substrate. researchgate.net

Table 2: Comparison of Catalytic Activity in Phenoxazinone Synthase Mimics

Catalyst rsc.org Substrate Product Maximum Reaction Rate (M s⁻¹)
[Cu(ca)₂(Hbae)₂] (1) o-aminophenol phenoxazinone chromophore 4.0 x 10⁻⁷
[Cu(va)₂(Hbae)₂] (2) o-aminophenol phenoxazinone chromophore 2.5 x 10⁻⁷
[Cu₄(va)₄(bae)₄]·H₂O (3) o-aminophenol phenoxazinone chromophore 2.1 x 10⁻⁷

Data for related copper complexes with different ligands, demonstrating the principle of phenoxazinone synthase mimicking activity.

Molecular and Cellular Biological Activities of 2 Pyridin 4 Ylmethyl 1h Benzimidazole and Its Derivatives

DNA Interaction Studies

The ability of small molecules to interact with DNA is a cornerstone of their potential therapeutic applications, particularly in oncology. Derivatives of 2-(pyridin-4-ylmethyl)-1H-benzimidazole have been the subject of detailed investigations to understand their DNA binding and cleavage capabilities.

Research has shown that benzimidazole (B57391) derivatives can bind to DNA through various modes, with intercalation being a prominent mechanism. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription.

Copper complexes incorporating pyridine-benzimidazole ligands have demonstrated strong binding affinity for DNA. nih.govnih.gov Spectroscopic studies, including absorption titration, ethidium (B1194527) bromide displacement assays, and circular dichroism, have confirmed that these complexes interact with Calf Thymus DNA (CT-DNA) primarily via intercalation. nih.govresearchgate.net This mode of binding is crucial as it often precedes DNA cleavage events. nih.gov

Furthermore, specific derivatives like pyridine-bis(benzimidazole) (PyBI) have been identified as selective stabilizers of G-quadruplexes (G4s), which are non-canonical DNA structures. nih.gov Biophysical assays confirm PyBI's strong affinity for parallel G4 structures, which can lead to the stalling of replication forks and repression of transcription for G4-associated oncogenes. nih.gov Similarly, benzimidazole-1,2,3-triazole hybrids have been synthesized and evaluated for their DNA binding affinity, with some compounds showing selective interaction with and stabilization of G-quadruplex DNA over standard duplex DNA. rsc.org

Table 1: DNA Binding Characteristics of Benzimidazole Derivatives

Compound/Complex Method of Study Inferred Binding Mechanism Target DNA
[Cu(bpbb)0.5·Cl·SCN]·(CH3OH) Absorption titration, Ethidium bromide displacement, Circular dichroism Intercalation Calf Thymus DNA
Pyridine-bis(benzimidazole) (PyBI) Biophysical and biochemical assays G-quadruplex stabilization Parallel G-quadruplex DNA
Benzimidazole-1,2,3-triazole hybrid (4f) UV-vis, Fluorescence, CD spectroscopy, Viscosity Groove binding G-quadruplex DNA

Following DNA binding, certain benzimidazole derivatives can induce cleavage of the DNA strands, a mechanism of significant interest for anticancer agents. This activity is often dependent on the presence of cofactors or the generation of reactive oxygen species (ROS).

For instance, a copper complex of a pyridine-benzimidazole derivative, [Cu(bpbb)0.5·Cl·SCN]·(CH3OH), exhibited concentration-dependent cleavage of pBR322 plasmid DNA. nih.govnih.gov The cleavage mechanism is linked to the generation of intracellular ROS. nih.govnih.gov Another copper(II) complex containing 2-(2'-pyridyl)benzimidazole was also found to cleave pBR322 DNA, with hydroxyl radicals identified as the active species in the presence of a reducing agent like vitamin C. researchgate.net

Studies on pyridine-bis(benzimidazole) (PyBI) have revealed that its stabilization of G-quadruplex structures directly leads to DNA damage. nih.gov This stabilization triggers replication stress and activates DNA repair pathways, providing a direct link between G4 binding and the induction of DNA breaks. nih.gov Similarly, certain benzimidazole-based DNA-cleaving agents, upon reductive activation to their hydroquinone (B1673460) form, react with DNA to form stable adducts that subsequently cleave at specific base sites (G+A bases) under certain conditions. nih.gov

Table 2: DNA Cleavage Activity of Benzimidazole Derivatives

Compound/Complex Target DNA Conditions/Mechanism
[Cu(bpbb)0.5·Cl·SCN]·(CH3OH) pBR322 plasmid DNA Concentration-dependent; ROS generation
Pyridine-bis(benzimidazole) (PyBI) Genomic DNA G-quadruplex stabilization leading to DNA breaks
Benzimidazole-quinone analogue (BI-A) DNA Reductive activation; forms adducts cleaving at G+A bases

Enzyme Inhibition Profiling and Mechanistic Elucidation

Beyond direct DNA interactions, this compound derivatives have been extensively studied as inhibitors of various enzymes crucial to cellular function and disease progression.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. nih.gov The benzimidazole carboxamide scaffold is recognized as an effective basis for potent PARP-1 inhibitors. nih.gov These structures act as analogues of the natural substrate, nicotinamide, binding to the active site of the PARP enzyme. nih.gov

A prominent example is Veliparib (ABT-888), identified as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide. acs.org Veliparib is a potent oral inhibitor of both PARP-1 and PARP-2, with a reported Ki of 5 nM. acs.orgresearchgate.net Numerous other benzimidazole carboxamide derivatives have been developed, exhibiting IC50 values in the low nanomolar range against PARP-1 and PARP-2, comparable to reference drugs like Veliparib and Olaparib. nih.gov The development of these inhibitors represents a significant strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. nih.govresearchgate.net

Table 3: PARP Inhibition by Benzimidazole Derivatives

Compound Target Potency (IC50/Ki)
Veliparib (ABT-888) PARP-1, PARP-2 Ki: 5 nM
Compound 5cj PARP-1, PARP-2 IC50: ~4 nM

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923), which are critical mediators of inflammation. nih.gov Many benzimidazole-based compounds have been investigated as anti-inflammatory agents due to their ability to inhibit COX enzymes. nih.govnih.gov While non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects, many research efforts have focused on developing selective COX-2 inhibitors. nih.gov

A variety of 2-substituted benzimidazole derivatives have shown promise as COX inhibitors. For example, a series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles yielded potent and selective COX-2 inhibitors, with some compounds (5h, 5i, 5j, 5l) displaying IC50 values in the range of 0.06-0.81 μM for COX-2. nih.gov Another study focused on 2-(4-(methylsulfonyl)phenyl)benzimidazoles, which are diaryl heterocyclic compounds designed for selective COX-2 inhibition, a strategy based on the structural features of established COX-2 inhibitors like Celecoxib. nih.gov

Table 4: COX-2 Inhibition by Benzimidazole Derivatives

Compound Series/Example Key Structural Feature COX-2 Potency (IC50) Selectivity Profile
1-{(...)-1,3,4-oxadiazol...}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles (5h, 5i, 5j, 5l) Oxadiazole and piperidine (B6355638) moieties 0.06 - 0.81 μM Selective for COX-2
Benzhydrylpiperazine derivative (9d) Benzhydrylpiperazine and 4-Cl phenyl 0.25 ± 0.03 μM Dual COX-2/5-LOX inhibitor
2-(4-(Methylsulfonyl) phenyl) benzimidazoles 4-(Methylsulfonyl)phenyl group Varies by derivative Designed for COX-2 selectivity

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their aberrant expression is linked to tumorigenesis, making them attractive targets for cancer therapy. nih.gov Several classes of benzimidazole derivatives have been identified as inhibitors of Aurora kinases. nih.govresearchgate.net

Imidazo[4,5-b]pyridine derivatives, which share a core structure related to benzimidazole, have been optimized to create highly potent and selective inhibitors of Aurora-A kinase. acs.orgacs.org For example, compound 27e (CCT241736) was identified as a potent inhibitor of Aurora-A (IC50 = 0.038 μM) and also showed activity against Aurora-B. acs.org Further structural modifications led to the discovery of derivatives like 28c and 40f, which display a high degree of selectivity for inhibiting Aurora-A over Aurora-B in cellular assays. acs.org Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors within the ATP-binding pocket of the kinase, guiding the design of more selective compounds. mdpi.comnih.gov The development of Aurora kinase inhibitors is an active area of research, though clinical progress has faced challenges. nih.govnih.gov

Table 5: Aurora Kinase Inhibition by Benzimidazole and Related Derivatives

Compound Target Kinase(s) Potency (IC50/Kd)
27e (CCT241736) Aurora-A, Aurora-B, FLT3 Aurora-A Kd = 7.5 nM
Alisertib (MLN8237) Aurora-A Potent inhibitor
Compound 12a (pyrimidine derivative) Aurora-A, Aurora-B IC50 = 309 nM (A), 293 nM (B)
Imidazo[4,5-b]pyridine (28c) Aurora-A Highly selective over Aurora-B

Lymphocyte-Specific Protein Tyrosine Kinase (Lck) Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and plays a critical role in T-cell signaling and activation. Inhibiting Lck is a therapeutic strategy for autoimmune diseases and organ transplant rejection. The 2-benzimidazole substituted pyrimidine (B1678525) framework has been identified as a novel and potent class of Lck inhibitors. nih.gov

A series of 4-amino-6-benzimidazole-pyrimidines were specifically designed to target Lck. mdpi.com Structure-activity relationship (SAR) studies, aided by parallel synthesis, led to the identification of compounds with single-digit nanomolar IC₅₀ values against Lck in both biochemical and cellular assays. mdpi.com These findings establish 4-amino-6-benzimidazole-pyrimidines as a new class of tyrosine kinase inhibitors. mdpi.com The most potent analogues demonstrated low nanomolar activity, and co-crystallization of a representative compound with Hck (a structurally related kinase) provided insights into their binding mode. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Consequently, VEGFR-2 inhibitors are a major focus in anticancer drug development. Both benzimidazole and pyridine (B92270) moieties are found in potent VEGFR-2 inhibitors.

Derivatives of 1,2-disubstituted benzimidazole have been designed and synthesized as VEGFR-2 inhibitors. nih.gov Some of these compounds exhibited promising inhibitory activity, with IC₅₀ values in the nanomolar range, comparable to the approved drug sorafenib. nih.gov For example, newly synthesized benzimidazole-oxadiazole derivatives were evaluated for their in vitro VEGFR-2 inhibitory activity, with compounds 4c and 4d showing IC₅₀ values of 0.475 µM and 0.618 µM, respectively. researchgate.net

Similarly, pyridine-containing compounds have been developed as effective VEGFR-2 inhibitors. nih.gov One study described a novel pyridine derivative designed to interact with the catalytic pocket of VEGFR-2, which displayed an IC₅₀ value of 65 nM. acetherapeutics.com This demonstrates that both heterocyclic systems are valuable scaffolds for creating potent inhibitors of this crucial receptor tyrosine kinase.

Table 2: VEGFR-2 Inhibitory Activity of Selected Benzimidazole and Pyridine Derivatives This table is representative of data found for derivatives, not specifically this compound.

Compound Class Example Compound IC₅₀ (µM)
Benzimidazole-oxadiazole researchgate.net 4c 0.475
Benzimidazole-oxadiazole researchgate.net 4d 0.618

5-Lipoxygenase Inhibition

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation and allergic reactions. nih.gov Inhibition of 5-LOX is a therapeutic target for inflammatory conditions like asthma. The benzimidazole scaffold has been successfully utilized to develop potent 5-LOX inhibitors.

A study on 2-substituted benzimidazol-4-ols detailed their synthesis and structure-activity profile as inhibitors of cell-free 5-lipoxygenase from rat basophilic leukemia-1 (RBL-1) cells. Another study focused on novel benzimidazole derivatives that not only inhibit 5-lipoxygenase but also suppress histamine (B1213489) release from mast cells. nih.gov One such compound, 1-[2-[2-(4-hydroxy-2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1-homopiperazino)benzimidazole (22) , was a potent inhibitor of 5-lipoxygenase in RBL-1 cells. nih.gov

HMG-CoA Reductase Enzyme Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.gov Inhibitors of this enzyme, widely known as statins, are cornerstone therapies for hypercholesterolemia. google.com While direct studies linking this compound to HMG-CoA reductase inhibition are not prominent in the literature, the pyridine scaffold itself is a key component of several potent HMG-CoA reductase inhibitors.

Research has shown that scaffolds containing a pyridine ring can serve as effective replacements for the core structure found in naturally occurring HMG-CoA reductase inhibitors. A series of 3,5-dihydroxyheptenoic acid derivatives incorporating a pyrazolopyridine scaffold were synthesized and found to have potent HMG-CoA reductase inhibitory activities in vitro and significant cholesterol biosynthesis inhibitory effects in vivo. This indicates the utility of the pyridine nucleus in designing molecules that can effectively interact with the active site of HMG-CoA reductase.

Receptor Agonism and Antagonism Studies

Dopamine (B1211576) D4 Receptor Ligand Interactions and Efficacy Tuning

The dopamine D4 receptor, a G protein-coupled receptor, is implicated in various neuropsychiatric conditions. The benzimidazole structure, particularly when combined with a piperazine (B1678402) linker and a terminal aryl or heteroaryl group, has been a fruitful scaffold for developing selective D4 receptor ligands.

A significant body of research has focused on the structure-activity relationships (SAR) of this class of compounds to modulate their functional activity, a process known as efficacy tuning. Efficacy tuning aims to precisely control whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (produces a submaximal response).

One key derivative, 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724) , was identified as a highly selective D4 agonist. mdpi.com This compound was potent and efficacious in preclinical models. mdpi.com Further studies on related heteroarylmethylarylpiperazines revealed a remarkable SAR, where substitutions on the terminal arylpiperazine ring could fine-tune the intrinsic activity of the ligand. This substituent effect allows for the conversion of a partial agonist into an antagonist with only minor structural modifications, highlighting the sensitivity of the receptor interaction.

For instance, the compound 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzimidazole (A-381393) was identified as a potent and highly selective dopamine D4 receptor antagonist, with a Kᵢ value of 1.5 nM and over 2700-fold selectivity against other dopamine receptor subtypes. This research demonstrates that the 2-(arylpiperazin-1-ylmethyl)-1H-benzimidazole framework provides a versatile template for developing D4 receptor ligands with a finely tuned efficacy profile, ranging from full agonism to complete antagonism. nih.gov

Table 3: Dopamine D4 Receptor Binding Affinity of Selected Benzimidazole Derivatives

Compound Description Kᵢ (nM) for D4 Receptor
A-381393 Selective D4 Antagonist 1.5

| Clozapine | Atypical Antipsychotic (Reference) | 30.4 |

Cannabinoid Receptor (CB1/CB2) Ligand Interactions

The benzimidazole scaffold, particularly derivatives of this compound, has been identified as a valuable framework for developing ligands that interact with cannabinoid receptors (CB1 and CB2). nih.gov These receptors are G-protein coupled receptors (GPCRs) that are key components of the endocannabinoid system, which is involved in modulating a wide range of physiological processes. nih.govclinexprheumatol.org The CB1 receptor is primarily expressed in the central nervous system and is associated with the psychoactive effects of cannabinoids, while the CB2 receptor is found predominantly in peripheral tissues and on immune cells, making it an attractive target for therapeutic agents without central nervous system side effects. clinexprheumatol.orgresearchgate.netd-nb.info

Research into benzimidazole derivatives has led to the discovery of compounds with selective agonist or antagonist/inverse agonist activity at these receptors. For instance, a series of benzimidazole-containing derivatives were explored for their potential as selective CB2 ligands. nih.gov Among these, compounds with a trifluoromethyl group at the 5-position of the benzimidazole ring showed preferential binding to the CB2 receptor. nih.gov Specifically, the agonist 1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazole (Compound 3 in the study) was identified with a binding affinity (Ki) of 0.42 μM for the CB2 receptor. nih.gov In the same series, 1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole (Compound 11 in the study) emerged as a potent inverse agonist/antagonist with a Ki of 0.37 μM for the CB2 receptor. nih.gov

Furthermore, other structural modifications on the benzimidazole core have yielded potent CB2-selective agonists. Benzimidazolone derivatives were developed, and through structure-activity relationship (SAR) studies, compound 39 (structure not fully specified in the abstract) was noted for its excellent metabolic stability and significant in vivo efficacy in a rat model of chronic colonic allodynia, indicating its potential as a CB2 agonist. nih.gov The development of selective CB2 receptor ligands is a significant area of research, as these compounds hold promise for treating inflammatory and neurodegenerative diseases. d-nb.info

Table 1: Cannabinoid Receptor (CB1/CB2) Binding Affinities of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound Name Target Receptor Activity Binding Affinity (Ki)
1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazole CB2 Agonist 0.42 μM
1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole CB2 Inverse Agonist/Antagonist 0.37 μM
Diindolylmethane (DIM) CB2 Partial Agonist 0.42 - 1.7 µM
Diindolylmethane (DIM) CB1 Antagonist/Inverse Agonist > 4.3 µM

Transient Receptor Potential Vanilloid-1 (TRPV-1) Receptor Antagonism

The Transient Receptor Potential Vanilloid-1 (TRPV1) receptor is a nonselective cation channel that acts as a sensor for noxious stimuli, including heat, acid, and capsaicin (B1668287). nih.gov As such, antagonists of the TRPV1 receptor are being actively investigated as potential novel analgesics. nih.govmdpi.com The this compound scaffold has been incorporated into molecules designed as potent TRPV1 antagonists.

In one study, a series of 4-(2-pyridyl)piperazine-1-benzimidazole analogues were synthesized and evaluated for their ability to antagonize TRPV1 activation. nih.gov The researchers identified several potent antagonists, with IC50 values (the concentration required to inhibit 50% of the receptor's response) ranging from 32 nM to approximately 5000 nM in assays measuring the inhibition of capsaicin-induced and pH-induced responses in a human TRPV1-expressing cell line. nih.gov From this series, compound 11 (structure not fully specified in the abstract) demonstrated notable potency with IC50 values of 90 nM against capsaicin and 104 nM against pH-induced activation, and it also showed oral availability in rats. nih.gov

Another research effort focused on developing a scalable synthesis for a potent TRPV1 antagonist, a bipyridinyl benzimidazole derivative, highlighting the therapeutic interest in this class of compounds. mdpi.com The structure-activity relationships of related compounds have also been explored, indicating that features such as the lipophilicity of substituents on the pyridine ring are critical for potent antagonism. nih.gov For example, in a series of N-(pyridin-3-ylmethyl) propanamides, detailed in vitro testing of selected antagonists showed excellent inhibition of TRPV1 activation by multiple stimuli, including capsaicin, low pH, heat, and the endogenous agonist N-arachidonoyl dopamine (NADA). nih.gov

Structure-Activity Relationship (SAR) Analysis in Diverse Biological Systems

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzimidazole and pyridine rings. Structure-activity relationship (SAR) analyses have revealed key principles governing their interactions with various biological targets.

Reported SAR analyses consistently show that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly modulate anti-inflammatory and cannabinoid receptor activity. nih.govmdpi.com For instance, in the context of cannabinoid receptor ligands, incorporating lipophilic groups like a trifluoromethyl (CF3) moiety at the 5-position of the benzimidazole ring was found to promote CB2 binding affinity. nih.gov Conversely, introducing polar atoms such as nitrogen or oxygen in the side chain at the N1 position was detrimental to CB2 affinity, whereas lipophilic substitutions, especially alicyclic groups like cyclopentylmethyl, yielded much better results. nih.gov The electronic properties of substituents also play a critical role; an electron-donating methoxy (B1213986) group enhanced the functional activity of a CB1 antagonist, whereas an electron-withdrawing trifluoroethyl group diminished the activity of CB2 agonists. researchgate.net

For TRPV1 antagonists, the lipophilicity of substituents is also a crucial factor. nih.gov In one series of 2-oxy pyridine derivatives, it was found that lipophilicity was critical for potent antagonism, with substituents containing four or five carbon atoms appearing to be optimal for activity. nih.gov The functionalization at the externally directed NH position of the benzimidazole ring allows for the straightforward incorporation of various groups, which can be used to fine-tune the molecule's properties. nih.gov For example, attaching a 4-fluorobenzyl group to the N1 position has been documented. nih.govresearchgate.net

In the realm of antimicrobial activity, the presence of specific groups can greatly enhance potency. The introduction of electron-withdrawing groups like -NO2 or halogens (-F, -Cl, -Br) onto the benzimidazole or associated aromatic rings is often correlated with increased antimicrobial effects. nih.gov For example, one study found that a fluorophenoxy derivative of 2-(pyridin-2-yl)-1H-benzimidazole showed good antimicrobial activity against Gram-positive bacteria. nih.gov The presence of a pyridine ring itself at the C2 position of the benzimidazole has been noted as being favorable for antimicrobial activity. nih.gov

Pharmacophore Mapping and Molecular Recognition Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target. researchgate.netgrafiati.com This method is crucial for designing new, more potent ligands.

For benzimidazole derivatives acting as cannabinoid receptor ligands, computational studies have elucidated key molecular recognition principles. Docking studies on a CB2 receptor model have validated the strategy of incorporating small, flexible substituents at the N1 position, a benzyl (B1604629) moiety at the C2 position, and lipophilic groups (like CF3) at the 5-position to enhance CB2 binding affinity. nih.gov These models help explain the observed SAR and can distinguish between features that lead to agonist versus inverse agonist behavior. nih.gov

In the development of TRPV1 antagonists, docking analyses using homology models of the human TRPV1 receptor have provided insights into the binding mechanism. nih.govresearchgate.net One such study indicated that the A- and B-regions of an antagonist, specifically a 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide moiety, form important hydrophobic and hydrogen bonding interactions with the amino acid Tyr511 in the receptor. nih.gov The C-region of the molecule, which in this case included a substituted pyridine ring, was shown to occupy two hydrophobic binding pockets within the receptor. nih.gov These molecular recognition principles are instrumental in the rational design of new antagonists with improved potency and selectivity. The general features of a pharmacophore include hydrogen bond acceptors and donors, hydrophobic sites, and positively or negatively ionizable centers, which must be correctly positioned to interact with the complementary residues of the target protein. researchgate.net

In Vitro Antimicrobial Research

Antibacterial Activity against Bacterial Strains and Associated Mechanisms

Derivatives of the this compound core structure have demonstrated significant in vitro antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The benzimidazole nucleus is a versatile scaffold in medicinal chemistry, known to be a component of numerous antimicrobial agents. tandfonline.com

Studies have evaluated various substituted benzimidazoles against bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pyogenes, Bacillus cereus, and Escherichia coli. tandfonline.commdpi.comrsc.org The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

For example, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed potent antibacterial activity. rsc.org Specifically, compounds 1d, 2d, 3s, 4b, and 4k (structures detailed in the source) displayed MIC values ranging from 2 to 16 μg/mL against E. coli, S. faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. rsc.org In another study, a fluorophenoxy derivative of 2-(pyridin-2-yl)-1H-benzimidazole exhibited good activity against Gram-positive bacteria. nih.gov The presence of a pyridine ring and electron-withdrawing groups like nitro (NO2) or halogens on the benzimidazole structure is often associated with good antimicrobial activity. nih.gov

The mechanisms underlying the antibacterial action of benzimidazole derivatives are varied. One of the key targets is the inhibition of bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase I. clemson.edu These enzymes are essential for controlling DNA topology during replication and transcription, and their inhibition leads to bacterial cell death. clemson.edu Bisbenzimidazole derivatives, for instance, have been shown to be excellent and highly selective inhibitors of E. coli DNA topoisomerase I, without affecting mammalian topoisomerases. clemson.edu Other proposed mechanisms include the inhibition of dihydrofolate reductase, an enzyme critical for folic acid synthesis in bacteria, which has been suggested by molecular docking studies. rsc.org The ability of these compounds to interfere with essential bacterial enzymes makes them promising candidates for the development of new antibacterial agents to combat drug resistance. clemson.edu

Table 2: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class/Derivative Bacterial Strain Activity Measure Result Reference
N-Substituted 6-nitro-1H-benzimidazoles (e.g., 1d, 2d) Escherichia coli MIC 2 - 16 µg/mL rsc.org
N-Substituted 6-nitro-1H-benzimidazoles (e.g., 1d, 2d) Staphylococcus aureus (MRSA) MIC 2 - 16 µg/mL rsc.org
N-Substituted 6-chloro-1H-benzimidazoles (e.g., 3s, 4b, 4k) Escherichia coli MIC 2 - 16 µg/mL rsc.org
N-Substituted 6-chloro-1H-benzimidazoles (e.g., 3s, 4b, 4k) Staphylococcus aureus (MRSA) MIC 2 - 16 µg/mL rsc.org
2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole Gram-positive bacteria General Activity Good nih.gov
2-Mercaptobenzimidazole derivative (Compound 2) Bacillus cereus Inhibition Zone Highly Active (>12 mm) mdpi.com
2-Mercaptobenzimidazole derivative (Compound 2) Escherichia coli Inhibition Zone Slightly Active mdpi.com

Antifungal Activity against Fungal Strains

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities, including antifungal effects. bohrium.com Research into derivatives of this compound has revealed significant activity against various fungal pathogens. These compounds are synthesized to explore new, less toxic, and more potent antifungal agents, driven by the increasing resistance to existing drugs. bohrium.commdpi.com

Studies have demonstrated that novel benzimidazole derivatives exhibit prominent antifungal activity against medically and agriculturally relevant fungi. bohrium.comsemanticscholar.org For instance, certain benzimidazole-1,3,4-oxadiazole hybrids show potent activity against Candida species. mdpi.com Compounds 4h and 4p, from one such study, were particularly effective against Candida albicans, with a Minimum Inhibitory Concentration (MIC₅₀) value of 1.95 µg/mL, which is comparable to the standard drug Amphotericin B. mdpi.com The mechanism for these compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com

Further research has shown broad-spectrum activity. One study screened derivatives against five fungal strains, finding that while the parent 2-(2´-pyridyl) benzimidazole was inactive, its derivatives showed moderate to good activity against strains like Aspergillus flavis and Microsporum canis, with one derivative being particularly effective against Fusarium solani. researchgate.net Another study highlighted that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the most potent antifungal effects against clinical Candida species, including those resistant to fluconazole. nih.gov

The introduction of different chemical moieties, such as N-alkyl groups or thioether and carbamate (B1207046) groups, has been a successful strategy to enhance antifungal potency. semanticscholar.orgtandfonline.com For example, a derivative bearing thioether and carbamate moieties, compound E11, showed superior inhibition rates against Verticillium daliae (70%) and Phytophthora infestans (75%) compared to the commercial fungicide albendazole (B1665689) (38% and 61%, respectively). semanticscholar.org

Table 1: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Class Fungal Strain Activity Metric Result Reference
Benzimidazole-oxadiazole (4h) Candida albicans MIC₅₀ 1.95 µg/mL mdpi.com
Benzimidazole-oxadiazole (4p) Candida albicans MIC₅₀ 1.95 µg/mL mdpi.com
Benzimidazole-oxadiazole (4p) Candida krusei MIC₅₀ 7.8 µg/mL mdpi.com
Thioether & Carbamate (E11) Verticillium daliae Inhibition Rate (at 50 µg/mL) 70% semanticscholar.org
Thioether & Carbamate (E11) Phytophthora infestans Inhibition Rate (at 50 µg/mL) 75% semanticscholar.org
1-nonyl-1H-benzo[d]imidazole (1a) Candida spp. MIC Range 0.5-256 µg/mL nih.gov
1-decyl-1H-benzo[d]imidazole (2a) Candida spp. MIC Range 2-256 µg/mL nih.gov
Bis-(imidazole)-pyridine (5a) Candida albicans (wild type) MIC 3.9 µg/mL nih.gov
Bis-(benzimidazole)-pyridine (6a) Rhodotorula sp. MIC 3.9 µg/mL nih.gov

Selective Anti-Helicobacter pylori Activity

Derivatives of the benzimidazole structure have been identified as potent and highly selective agents against the gastric pathogen Helicobacter pylori. nih.govnih.gov This selectivity is a crucial attribute, as it minimizes the impact on the beneficial commensal microflora of the host. nih.gov

A series of 2-({3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl}sulfanyl)ethyl carbamates were developed that displayed powerful and selective action against H. pylori. nih.gov A lead compound from this series, 12a, was tested against 27 clinically relevant H. pylori strains, including those resistant to metronidazole (B1676534) and clarithromycin, and demonstrated a very low minimum inhibitory concentration (MIC₉₀) of 0.25 µg/mL. nih.gov Crucially, this compound was almost completely inactive against a wide array of other microorganisms, including 25 aerobic and 18 anaerobic bacterial strains (MIC₉₀ >64 µg/mL). nih.gov Furthermore, the rate of resistance development to compound 12a was found to be clinically acceptable at less than 10⁻⁹. nih.govacs.org

Another study focused on synthesizing the benzimidazole-analogue of 2-(pyridin-4yl)benzothiazole, named BIA. This compound showed significant anti-H. pylori activity with minimal inhibitory concentration (MIC) values ranging from 20-164 µM across a reference strain and six clinical isolates. scielo.br Similarly, other research has identified benzimidazole derivatives, such as compound 8d, which exhibited an inhibition zone of 20 mm against H. pylori, even stronger than the antibiotic gentamicin. elsevierpure.com

The design of these selective agents often involves modifying the core structure to eliminate other biological activities. For example, 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles have inherent antibacterial properties against Helicobacter spp. but are also susceptible to metabolic oxidation, which converts them into proton pump inhibitors (PPIs). nih.gov Researchers have successfully created derivatives that retain potent anti-H. pylori bactericidal activity (MBCs of 0.5-4 µg/mL) while removing the PPI activity, resulting in compounds with an extremely narrow and species-specific spectrum of action. nih.gov

**Table 2: Selective Activity of Benzimidazole Derivatives Against H. pylori*** *This table is interactive. You can sort and filter the data.

Compound/Derivative Target Organism Activity Metric Result Comparison Organisms Result Reference
Carbamate (12a) Helicobacter pylori (27 strains) MIC₉₀ 0.25 µg/mL Aerobic & Anaerobic Bacteria >64 µg/mL nih.gov
BIA Helicobacter pylori MIC 20-164 µM - - scielo.br
Derivative 8d Helicobacter pylori Inhibition Zone 20 mm - - elsevierpure.com
Thioether (79) Helicobacter pylori MBC 0.5 µg/mL Broad-spectrum bacteria Species-specific nih.gov
Thioether (80) Helicobacter pylori MBC 0.5 µg/mL Broad-spectrum bacteria Species-specific nih.gov

In Vitro Anticancer Research

Cytotoxicity Mechanisms in Human Carcinoma Cell Lines

Benzimidazole derivatives have been extensively evaluated for their anti-proliferative activities across a wide range of human cancer cell lines. The primary mechanism of cytotoxicity is the induction of cell death, quantified by the concentration required to inhibit 50% of cancer cell viability (IC₅₀).

One study synthesized a series of 5-Methoxy-6-substituted-1H-benzimidazole derivatives and tested them against six tumor cell lines: A549 (lung), Siha (cervical), MCF-7 (breast), HepG2 (liver), PC3 (prostate), and HCT-116 (colon). uni.lu Compound 4w from this series demonstrated superior anti-tumor activity against the A549 lung cancer cells, with an IC₅₀ value of 1.55 µM, which was significantly more potent than the reference PI3K inhibitor BKM120 (IC₅₀ = 9.75 µM). uni.lu

In another research effort, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were screened for cytotoxicity against MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung) cell lines. nih.gov Compounds 10 and 13 were identified as the most active, with potency comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Similarly, novel imidazo[1,2-a]pyridine (B132010) compounds, which share structural similarities, were tested against the HCC1937 breast cancer cell line. nih.gov Compounds IP-5 and IP-6 showed strong cytotoxic effects with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.gov

The structural features of the derivatives play a critical role in their cytotoxic potency. For example, in a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′- (halogenated)benzylidenebenzohydrazide hybrids, compounds with specific halogen substitutions (6h and 6i) exhibited excellent cytotoxic effects against HCT-116, HepG2, and MCF-7 cell lines, with IC₅₀ values ranging from 7.82 to 21.48 μM. nih.gov

Table 3: Cytotoxicity (IC₅₀) of Benzimidazole Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound/Derivative Cell Line Cancer Type IC₅₀ (µM) Reference
4w A549 Lung 1.55 uni.lu
10 MDA-MB-231 Breast Potent (comparable to Doxorubicin) nih.gov
13 SKOV3 Ovarian Potent (comparable to Doxorubicin) nih.gov
6h HepG2 Liver 7.82 nih.gov
6i HCT-116 Colon 10.11 nih.gov
IP-5 HCC1937 Breast 45 nih.gov
IP-6 HCC1937 Breast 47.7 nih.gov

Induction of Cell Cycle Arrest in Cancer Cells

A key mechanism through which benzimidazole derivatives exert their anticancer effects is the disruption of the normal cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from proceeding through division and proliferation, ultimately triggering cell death pathways.

Several studies have confirmed that these compounds can induce cell cycle arrest at either the G0/G1 or G2/M phases. For instance, compound 4w, a potent PI3K inhibitor, was found to induce G0/G1 phase arrest in A549 lung cancer cells. uni.lu Similarly, the lead compound 6i from a series of benzohydrazide (B10538) hybrids caused cell cycle arrest at the G1 phase in HepG2 liver cancer cells. nih.gov

Other derivatives have been shown to block the cell cycle at a later stage. A structural analog of nocodazole, RDS 60, blocked the cell cycle in the G2/M phase in head and neck squamous cell carcinoma (HNSCC) cell lines. nih.gov This arrest was associated with the failure to form normal bipolar mitotic spindles. nih.gov Benzimidazole-based 1,3,4-oxadiazole derivatives (compounds 10 and 13) also effectively suppressed cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.govmdpi.com The ability of these compounds to halt cell division is a critical component of their therapeutic potential. nih.gov The specific phase of arrest can depend on the compound's structure and the molecular pathways it targets within the cancer cell.

Apoptosis Induction Pathways in Malignant Cell Lines

Beyond halting proliferation, a crucial activity of anticancer benzimidazole derivatives is the active induction of programmed cell death, or apoptosis. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. semanticscholar.orgnih.gov

Research has shown that potent benzimidazole derivatives trigger apoptosis in various cancer cell lines. uni.lunih.gov The activation of the intrinsic pathway is a common mechanism. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3. semanticscholar.orgnih.gov For example, compound 6i was shown to upregulate Bax and caspase-3 while downregulating Bcl-2 in HepG2 cells. nih.gov

Some compounds can also trigger the extrinsic pathway. The imidazo[1,2-a]pyridine compound IP-5 was found to activate caspase-8, a key initiator of the extrinsic pathway, in addition to activating the executioner caspase-7 in HCC1937 breast cancer cells. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP-1) by activated caspases is a hallmark of late-stage apoptosis, and this has been observed following treatment with derivatives like RDS 60 and IP-5. nih.govnih.gov The ability of these synthesized molecules to effectively trigger apoptosis makes them promising candidates for further development as anticancer agents. nih.govnih.gov

Targeting Specific Cancer-Related Molecular Pathways (e.g., Tubulin, Topoisomerase, Kinases)

The anticancer activity of this compound derivatives is often rooted in their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. Key targets include tubulin, topoisomerases, and various protein kinases.

Tubulin Inhibition: Microtubules, which are polymers of tubulin, are essential for forming the mitotic spindle during cell division. nih.govresearchgate.net Several benzimidazole derivatives function as tubulin polymerization inhibitors. RDS 60, a structural analog of the known antineoplastic agent nocodazole, exerts its effects by depolymerizing microtubules. nih.gov This disruption prevents the formation of a functional mitotic spindle, leading to the G2/M cell cycle arrest and subsequent apoptosis observed in HNSCC cell lines treated with the compound. nih.gov

Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that control growth, survival, and proliferation. The PI3K/Akt/mTOR pathway is frequently overactive in cancer. uni.lu Benzimidazole derivatives have been designed as potent kinase inhibitors.

PI3K/Akt: Compound 4w was identified as a potent PI3K inhibitor that down-regulates the expression of phosphorylated PI3K (p-PI3K) and p-Akt in A549 lung cancer cells. uni.lu

EGFR: Compounds 10 and 13, benzimidazole-based 1,3,4-oxadiazole derivatives, exhibited significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, with IC₅₀ values of 0.33 µM and 0.38 µM, respectively, comparable to the EGFR inhibitor erlotinib. nih.gov

Multi-Kinase Inhibition: Some derivatives can target multiple kinases simultaneously. Compounds 6h and 6i were found to be potent inhibitors of key kinases including EGFR, HER2, and CDK2. nih.gov Compound 6i also showed potent inhibitory effects against the mTOR enzyme. nih.gov This multi-targeted approach can be a powerful strategy for overcoming resistance and improving therapeutic efficacy.

In Vitro Anti-inflammatory Research

Inflammation is a complex biological response involving various mediators and pathways. nih.gov Benzimidazole derivatives have been widely investigated for their potential to modulate these processes. nih.govnih.gov

Overproduction of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) is a hallmark of chronic inflammatory conditions. nih.govrsc.org Consequently, inhibiting these molecules is a key strategy in the development of new anti-inflammatory drugs. nih.govrsc.org

Research into various benzimidazole derivatives has demonstrated their potential as inhibitors of NO and TNF-α production. For instance, a series of benzimidazole-coumarin hybrids were synthesized and shown to inhibit both NO and inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.gov Similarly, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been found to effectively inhibit the release of NO, Interleukin-6 (IL-6), and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. rsc.org

While direct studies on this compound are limited, the established activity of structurally related compounds suggests its potential to modulate these key inflammatory mediators. The presence of the pyridine ring, a feature in other known anti-inflammatory agents, may contribute to this activity. nih.govnih.gov For example, novel hexahydroimidazo[1,2-a]pyridines have been shown to inhibit TNF-α promoter activity in T cells. nih.gov

Table 1: Inhibition of Inflammatory Mediators by Benzimidazole and Pyridine Derivatives

Compound Class Target Cell Line Activity Reference
Benzimidazole-Coumarin Hybrids Nitric Oxide (NO), iNOS - Moderate to good inhibition nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives NO, IL-6, TNF-α RAW264.7 Effective inhibition rsc.org
Hexahydroimidazo[1,2-a]pyridines TNF-α Jurkat T cells, U937 cells IC₅₀ = 3.6 µM (Jurkat), 4.6 µM (U937) nih.gov
Pyridylpyrazole derivatives Nitric Oxide (NO) RAW 264.7 macrophages 37% inhibition at 10 µM semanticscholar.org

Cyclooxygenase and Lipoxygenase Pathway Modulation

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are crucial in the metabolism of arachidonic acid to produce prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. nih.gov

Several studies have highlighted the ability of benzimidazole derivatives to inhibit key enzymes in these pathways. For example, a series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles were synthesized, and some compounds within this series demonstrated significant COX-2 inhibition. nih.govresearchgate.net The compound 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole, in particular, showed potent COX-2 inhibition with an IC₅₀ value of 8.00μM. nih.gov

Furthermore, research into 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole derivatives identified them as inhibitors of leukotriene biosynthesis, indicating a modulation of the 5-lipoxygenase (5-LO) pathway. nih.gov Given that the core benzimidazole structure is capable of interacting with these enzymatic pathways, it is plausible that this compound and its derivatives could also exhibit inhibitory effects on COX and LOX enzymes.

Table 2: Inhibition of Cyclooxygenase by Benzimidazole Derivatives

Compound Target IC₅₀ (µM) Reference
1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) COX-2 8.00 nih.gov
1-{(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5o) COX-2 11.4 nih.gov
1-{(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5q) COX-2 13.7 nih.gov

Antioxidant Activity Investigations and Mechanism of Action

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.

The antioxidant potential of the benzimidazole scaffold has been explored in various studies. For instance, a series of 2-substituted-5-methylbenzimidazole derivatives were synthesized and evaluated for their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net These compounds exhibited IC₅₀ values ranging from 1.054 to 19.05 µg/ml, which were comparable or superior to the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net Another study on benzimidazole derivatives containing salicyl, oxadiazole, thiosemicarbazide, and 1,2,4-triazole (B32235) moieties also reported very good scavenging activity in both DPPH and ABTS radical cation decolorization assays. researchgate.net

Table 3: Antioxidant Activity of Benzimidazole Derivatives (DPPH Radical Scavenging Assay)

Compound Class IC₅₀ (µg/ml) Reference
2-substituted-5-methylbenzimidazole derivatives 1.054 - 19.05 researchgate.net
Standard Butylated Hydroxytoluene (BHT) 26.96 researchgate.net

Antiplasmodial Activity Research (In Vitro)

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health issue, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. rsc.orgnih.gov The benzimidazole scaffold has been identified as a promising starting point for the development of novel antiplasmodial compounds. nih.gov

Research has shown that the structural features of this compound are favorable for antiplasmodial activity. A study on novel benzimidazole derivatives highlighted that for potent activity against Plasmodium falciparum, the "B ring" of the molecule should ideally be a pyridine type, such as in picolinamide. nih.gov Furthermore, the inclusion of a spacer between the benzimidazole nucleus and an aromatic fragment at the C-2 position can allow for different conformations that may be beneficial for activity. nih.gov

In one study, a series of benzimidazole derivatives were tested against the HB3 strain of P. falciparum. While specific data for this compound was not provided, two related molecules, compounds 1 and 33 , displayed antiplasmodial activity in the high nanomolar range with selectivity indexes above 10, indicating they are more toxic to the parasite than to mammalian cells. nih.gov Another study on pyrimidino[1,2-a]benzimidazole derivatives also reported potent in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum, with the most active compound showing an IC₅₀ of 0.14 µM. researchgate.net These findings underscore the potential of the benzimidazole core, particularly when combined with a pyridine-like moiety, in the design of new antiplasmodial agents.

**Table 4: In Vitro Antiplasmodial Activity of Benzimidazole Derivatives against *P. falciparum***

Compound/Series Strain(s) IC₅₀ Selectivity Index (SI) Reference
Benzimidazole derivative 1 HB3 (chloroquine-sensitive) High nanomolar range >10 nih.gov
Benzimidazole derivative 33 HB3 (chloroquine-sensitive) High nanomolar range >10 nih.gov
Pyrimidino[1,2-a]benzimidazole (frontrunner derivative I1) NF54 (chloroquine-sensitive) 0.14 µM 28.47 researchgate.net
2-phenyl-1H-benzimidazole derivatives P. falciparum 18 nM - 1.30 µM - nih.gov
1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine (B178648) derivatives 3D7 (CQ-sensitive), K1 (CQ-resistant) 0.328-5.483 µM (3D7), 0.622-7.746 µM (K1) >10 researchgate.net

Future Directions and Research Gaps for 2 Pyridin 4 Ylmethyl 1h Benzimidazole

Development of Advanced Synthetic Methodologies for Enhanced Chemical Diversity

The future synthesis of 2-(Pyridin-4-ylmethyl)-1H-benzimidazole derivatives will likely focus on efficiency, sustainability, and the generation of extensive chemical libraries. Traditional methods often involve the condensation of o-phenylenediamine (B120857) with a corresponding aldehyde or carboxylic acid. nih.govbanglajol.info While effective, these methods can be improved.

Advanced approaches such as microwave-assisted organic synthesis (MAOS) offer a greener alternative, often leading to rapid reactions and high yields for heterocyclic compounds. nih.gov Future research should aim to develop robust, one-pot synthetic protocols that allow for the introduction of diverse substituents on both the benzimidazole (B57391) and pyridine (B92270) rings. The use of transition-metal-catalyzed cross-coupling reactions and C-H activation strategies could provide novel pathways to previously inaccessible analogs. nih.gov Creating libraries of N-alkylated derivatives has been shown to be a successful strategy for modulating properties like lipophilicity, which is crucial for penetrating biological membranes. nih.gov The development of combinatorial chemistry approaches, paired with high-throughput screening, will be essential for systematically exploring the structure-activity relationships (SAR) across a broad chemical space. nih.gov

Table 1: Advanced Synthetic Strategies and Their Potential

Methodology Description Potential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions. nih.gov Reduced reaction times, higher yields, environmentally friendly. nih.gov
One-Pot Reactions Multiple reaction steps are performed in a single reactor without isolating intermediates. Increased efficiency, reduced waste, and lower costs.
Transition-Metal Catalysis Employs catalysts (e.g., Palladium, Copper) for forming new C-C and C-N bonds. nih.gov Access to complex and diverse molecular architectures. nih.gov
Combinatorial Chemistry Systematically creates a large number of different but related compounds in a single process. Rapid generation of large libraries for high-throughput screening. nih.govnih.gov

| Green Chemistry Approaches | Focuses on using less hazardous solvents and reagents, such as boric acid catalysts. researchgate.net | Increased safety and sustainability of chemical processes. researchgate.net |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While this compound and its analogs are known to exhibit various biological effects, a detailed understanding of their mechanisms of action at the molecular level is often lacking. For instance, derivatives have shown anticancer activity by inducing apoptosis and causing cell cycle arrest, but the precise upstream signaling events remain to be fully mapped. researchgate.net Similarly, its function as a dopamine (B1211576) D4 receptor agonist has been identified, yet the downstream consequences of this interaction require further investigation. nih.govwikipedia.org

Future research must move beyond phenotypic screening to pinpoint direct molecular interactions. Techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) could provide atomic-level snapshots of the compound bound to its protein target. This structural information is invaluable for understanding the specific binding mode and for guiding the rational design of more potent and selective molecules. Furthermore, chemoproteomics and transcriptomics studies could reveal the broader cellular pathways modulated by the compound, uncovering both on-target and potential off-target effects.

Exploration of Novel Biological Targets and Uncharted Molecular Pathways

The known biological activities of the this compound scaffold provide a strong foundation for exploring new therapeutic areas. Current research has identified targets such as protein kinase N2 (PKN2) and dopamine D4 receptors. nih.govnih.gov The benzimidazole core is a privileged structure found in numerous bioactive compounds, suggesting its potential to interact with a wide range of biological macromolecules, including various enzymes and receptors. researchgate.netresearchgate.net

Systematic high-throughput screening of this compound and its derivatives against diverse panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could uncover entirely new applications. For example, related benzimidazole structures have been investigated as glucokinase activators for diabetes treatment and as positive allosteric modulators of GABA-A receptors for neurological conditions. nih.govacs.org Exploring its potential against neglected tropical diseases, viral pathogens, and in neurodegenerative disorders represents a significant and uncharted research frontier. The structural similarity to nucleotides also suggests potential applications in targeting DNA or RNA-related processes. nih.gov

Table 2: Known and Potential Biological Targets

Target Class Specific Example Associated Disease Area Reference
Kinases Protein Kinase N2 (PKN2) Cancer, Inflammation nih.gov
GPCRs Dopamine D4 Receptor Erectile Dysfunction, Psychiatric Disorders nih.govwikipedia.org
Enzymes Dihydrofolate Reductase (predicted) Cancer, Bacterial Infections nih.gov
Enzymes Glucokinase (related structures) Diabetes nih.gov

| Ion Channels | GABA-A Receptor (related structures) | Neurological Disorders | acs.org |

Application as Chemical Probes and Research Tools in Biological Systems

A significant future direction is the development of this compound derivatives as highly selective chemical probes. Chemical probes are indispensable tools for dissecting complex biological processes by selectively modulating the function of a single protein target. nih.gov An analog has already been successfully developed as a chemical tool for studying PKN2, a kinase implicated in cancer. nih.gov

To be a high-quality chemical probe, a compound must exhibit high potency for its intended target and substantial selectivity over other related proteins. Future work should focus on optimizing existing lead compounds to achieve this level of specificity. This involves rigorous testing against broad panels of off-targets, particularly within the same protein family (e.g., the kinome). Once validated, these probes can be used in cell-based assays and animal models to elucidate the physiological and pathophysiological roles of their targets, providing valuable insights that can validate a protein as a potential drug target.

Integration of Experimental and Computational Approaches for Predictive Modeling and Rational Design

The synergy between experimental research and computational modeling offers a powerful paradigm for accelerating the development of this compound-based agents. Computational techniques, such as molecular docking, have already been employed to predict the binding interactions of derivatives with their targets. nih.gov

Future efforts should expand the use of computational tools. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new virtual compounds. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound-target complex, revealing key interactions that stabilize binding. Furthermore, computational models can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, allowing for the early deselection of compounds with unfavorable profiles. acs.org This "in silico" screening and design process, when integrated with targeted experimental synthesis and testing, creates a feedback loop that makes the discovery process more efficient and resource-sparing. nih.gov

Table 3: Computational Methods in Drug Discovery

Method Application Purpose
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target. nih.gov Identify potential binding modes and guide lead optimization.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time. Understand the stability and dynamics of the compound-target complex.
QSAR Relates a compound's chemical structure to its biological activity. Predict the activity of novel, unsynthesized compounds.

| ADME/Tox Prediction | Models absorption, distribution, metabolism, excretion, and toxicity. | Prioritize compounds with drug-like properties and fewer safety risks. acs.org |

Q & A

Q. What are the optimal synthetic routes for 2-(Pyridin-4-ylmethyl)-1H-benzimidazole, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via condensation reactions between o-phenylenediamine and pyridinylmethyl-substituted aldehydes under acidic or catalytic conditions. For example, FeCl₃/SiO₂ nanocomposites have been effective for analogous benzimidazoles, achieving high yields at 75°C in ethanol . Tailoring reaction parameters, such as using K₂CO₃ as a base and 4-chlorobenzyl chloride for alkylation, optimizes substitution patterns . Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization enhances purity.

Q. What crystallographic techniques are recommended for resolving the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. Crystals grown via slow evaporation (e.g., in DMSO/water) enable determination of bond lengths, angles, and hydrogen-bonding networks. For example, similar benzimidazoles crystallize in triclinic systems (space group P1) with intermolecular O–H⋯O and C–H⋯π interactions . Mercury software aids in visualizing packing patterns and void analysis .

Q. How can NMR and IR spectroscopy distinguish positional isomerism in substituted this compound derivatives?

Methodological Answer: ¹H NMR reveals distinct aromatic proton splitting patterns: pyridinylmethyl protons resonate at δ 4.5–5.0 ppm as a singlet, while benzimidazole NH appears at δ 12–13 ppm . IR spectroscopy identifies tautomeric forms (e.g., N–H stretches at 3200–3400 cm⁻¹). For isomers, 2D NMR (COSY, HSQC) resolves coupling between pyridinyl and benzimidazole moieties .

Q. What in vitro assays are suitable for screening the biological activity of this compound derivatives?

Methodological Answer: Antimicrobial activity can be tested via broth microdilution (MIC determination against S. aureus or E. coli). Radical scavenging assays (e.g., DPPH or ABTS) evaluate antioxidant potential, as seen in hydroxy-phenyl analogs . Fluorescence spectroscopy (λex 280–320 nm) quantifies UV-protective properties .

Advanced Research Questions

Q. How can computational chemistry predict reactivity patterns in the synthesis of this compound derivatives?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to predict regioselectivity. Molecular docking (AutoDock Vina) identifies favorable binding conformations, as demonstrated for triazole-acetamide analogs . Solvent effects are simulated using COSMO-RS to optimize reaction pathways .

Q. How does the pyridinylmethyl substitution influence the supramolecular packing of benzimidazole derivatives in crystal lattices?

Methodological Answer: Pyridinylmethyl groups introduce steric bulk and hydrogen-bonding donors/acceptors, directing packing via C–H⋯N interactions. For example, glutaric acid co-crystals with benzimidazoles exhibit O–H⋯O and C–H⋯O networks, stabilizing layered structures . Hirshfeld surface analysis quantifies intermolecular contacts .

Q. What advanced mass spectrometry techniques (e.g., ESI-MS/MS) provide structural elucidation for complex this compound adducts?

Methodological Answer: High-resolution ESI-MS (HRMS) with collision-induced dissociation (CID) fragments the molecular ion ([M+H]⁺) to confirm substituent positions. For example, loss of pyridinylmethyl (Δm/z 105) vs. benzimidazole (Δm/z 118) distinguishes adducts . Isotopic pattern analysis validates halogenated derivatives (e.g., Cl/Br) .

Q. What mechanistic insights support the radical scavenging or UV-protective potential of hydroxy-substituted this compound analogs?

Methodological Answer: Electron paramagnetic resonance (EPR) spectroscopy detects radical quenching kinetics. Hydroxy groups at ortho/para positions enhance resonance stabilization of phenoxyl radicals, as shown in 2-(3,4-dihydroxyphenyl) derivatives . TD-DFT calculations correlate UV absorption spectra (λmax 280–350 nm) with HOMO-LUMO gaps .

Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound in solution?

Methodological Answer: In polar solvents (DMSO), the N–H tautomer dominates, while nonpolar solvents (chloroform) favor the imidazolium form. pH-dependent UV-Vis spectroscopy (pKa ~5–6) reveals protonation at the pyridinyl nitrogen, shifting λmax by 20–30 nm . Variable-temperature NMR tracks tautomerization rates .

Q. What experimental and computational approaches validate the binding modes of this compound derivatives with biological targets?

Methodological Answer: Surface plasmon resonance (SPR) measures binding kinetics (kon/koff) to enzymes like cytochrome P450. Molecular dynamics (MD) simulations (AMBER/CHARMM) refine docking poses, as seen in benzimidazole-triazole hybrids . Isothermal titration calorimetry (ITC) quantifies enthalpy-driven binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.